Home > Products > Screening Compounds P32858 > Orotic acid lithium salt monohydrate
Orotic acid lithium salt monohydrate -

Orotic acid lithium salt monohydrate

Catalog Number: EVT-8857972
CAS Number:
Molecular Formula: C5H5LiN2O5
Molecular Weight: 180.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Orotic Acid Lithium Salt Monohydrate is a chemical compound formed from the reaction of orotic acid and lithium, resulting in the monohydrate form, denoted as LiC5_5H3_3N2_2O4_4·H2_2O. This compound is classified as a lithium salt and is primarily recognized for its potential therapeutic applications, particularly in the treatment of mood disorders such as bipolar disorder and depression. The compound is noted for its ability to deliver lithium ions in a form that may enhance absorption in biological systems.

Source

Orotic acid, the precursor of this compound, is a naturally occurring substance involved in the biosynthesis of nucleotides. It can be synthesized from uracil and is found in various food sources. The lithium salt form is synthesized through chemical reactions involving lithium compounds and orotic acid.

Classification

Orotic Acid Lithium Salt Monohydrate falls under the category of pharmaceutical compounds and nutraceuticals, often marketed as dietary supplements. It is classified as a monohydrate due to the presence of one water molecule per formula unit.

Synthesis Analysis

Methods

The synthesis of orotic acid lithium salt monohydrate typically involves the following steps:

  1. Dissolution: Orotic acid is dissolved in water or a suitable solvent.
  2. Addition of Lithium Source: A lithium compound, such as lithium hydroxide or lithium carbonate, is added to the solution.
  3. Heating: The mixture is heated to facilitate the reaction, often around 70-90 °C.
  4. Crystallization: After sufficient reaction time, the solution is cooled to promote crystallization of the product.
  5. Filtration and Drying: The resulting crystals are filtered out and dried to obtain the monohydrate form.

Technical Details

The synthesis can yield varying degrees of purity and hydration states depending on reaction conditions such as temperature, concentration, and cooling rates. Techniques like Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized product and confirm its structure .

Molecular Structure Analysis

Structure

The molecular structure of orotic acid lithium salt monohydrate consists of lithium ions coordinated with orotate anions. The compound forms a crystalline structure where each lithium ion is surrounded by water molecules and orotate ions.

Data

  • Molecular Formula: LiC5_5H3_3N2_2O4_4·H2_2O
  • Molecular Weight: Approximately 151.14 g/mol
  • Crystallographic Data: The structure has been analyzed using X-ray diffraction techniques, revealing a layered arrangement with specific interatomic distances influenced by hydrogen bonding between water molecules and orotate ions .
Chemical Reactions Analysis

Reactions

Orotic acid lithium salt can undergo various chemical reactions typical of ionic compounds:

  1. Dissociation in Solution: Upon dissolution, it dissociates into lithium ions (Li⁺) and orotate anions (C5_5H3_3N2_2O4_4⁻).
  2. Reactivity with Acids/Bases: It can react with strong acids to form orotic acid and corresponding lithium salts.

Technical Details

The dissociation process allows for the bioavailability of lithium ions, which are crucial for therapeutic effects in treating mood disorders .

Mechanism of Action

Process

The mechanism by which orotic acid lithium salt exerts its effects involves several biochemical pathways:

  1. Lithium Ion Transport: Lithium ions are believed to cross the blood-brain barrier more effectively when bound to orotate, potentially enhancing their therapeutic efficacy.
  2. Neurotransmitter Modulation: Lithium influences neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
  3. Inhibition of Inositol Monophosphatase: Lithium's action may also involve inhibition of enzymes like inositol monophosphatase, affecting phosphoinositide signaling pathways associated with mood stabilization .

Data

Research indicates that lower doses of lithium orotate may achieve therapeutic concentrations in brain tissue more effectively than traditional forms like lithium carbonate .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; solubility increases with temperature.
  • Melting Point: Decomposes upon heating rather than melting.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • pH: Typically neutral when dissolved in water.

Relevant analyses such as Thermogravimetric Analysis (TGA) have been performed to assess thermal stability and hydration levels .

Applications

Orotic Acid Lithium Salt Monohydrate has several scientific uses:

  1. Therapeutic Applications: Investigated for its potential use in treating mood disorders due to its ability to provide bioavailable lithium.
  2. Nutraceuticals: Marketed as a dietary supplement aimed at improving mental health.
  3. Research Studies: Used in pharmacological studies examining the pharmacokinetics of lithium delivery systems.

While promising, further research is necessary to fully understand its efficacy and safety profile compared to traditional lithium formulations .

Introduction to Orotic Acid Lithium Salt Monohydrate in Neuropsychopharmacology

Historical Development and Controversies in Lithium Salt Research

The therapeutic application of lithium salts spans over a century of medical evolution, with the modern psychiatric era commencing with John Cade's 1949 landmark investigation of lithium carbonate for mania. This rediscovery occurred amidst a complex historical backdrop: lithium-containing mineral waters had been consumed since antiquity for purported health benefits, while pharmaceutical lithium compounds gained popularity in the 19th century for "uric acid diathesis" conditions. Notably, William Hammond documented lithium bromide's application for acute mania as early as 1871, observing: "I have used the bromide of lithium in cases of acute mania, and have more reason to be satisfied with it than with any other medicine" [2] [7]. Industrial applications further normalized lithium consumption, exemplified by "7 Up" (originally "Bib-Label Lithiated Lemon-Lime Soda"), which contained lithium citrate until 1950 [6] [7].

The mid-20th century witnessed a therapeutic dichotomy emerge. While lithium carbonate became established for bipolar disorder following FDA approval in 1970, German physician Hans Nieper pioneered lithium orotate in the 1970s based on his "active transport" hypothesis. Nieper contended that orotic acid could enhance lithium's penetration across biological barriers, including the blood-brain barrier, potentially enabling lower dosages and reduced toxicity compared to carbonate formulations. This proposition generated significant controversy when Smith and Schou's 1979 rat study suggested lithium orotate administration caused greater renal impairment than lithium carbonate at equivalent lithium doses. This single investigation effectively stagnated clinical research for decades despite methodological criticisms regarding excessive dosing [1] [5] [8].

Table 1: Key Historical Milestones in Lithium Salt Development

Time PeriodDevelopmentSignificance
1871William Hammond uses lithium bromide for acute maniaFirst documented psychiatric application of lithium
1949John Cade reintroduces lithium carbonate for maniaFoundation of modern psychopharmacology
1950Removal of lithium from 7-UpReflects shifting regulatory attitudes
1970sHans Nieper advocates lithium orotate"Active transport" hypothesis challenges conventional lithium delivery
1979Smith and Schou renal toxicity studyHalts lithium orotate research for decades
Post-2010Renewed research interest in lithium orotateRe-evaluation of pharmacokinetic properties and therapeutic potential

The mid-2010s witnessed a renaissance in lithium orotate investigation, driven by three factors: First, reappraisal of historical controversies identified methodological limitations in earlier toxicity studies, particularly the utilization of potentially nephrotoxic lithium doses. Second, pharmaceutical innovations in crystal engineering and cocrystal formulations renewed interest in anion selection for lithium delivery. Patent literature reveals strategic development of lithium cocrystals with organic anions like salicylate and lactate, designed to optimize stability and release kinetics [4]. Third, epidemiological studies suggesting potential public health benefits of micro-dose lithium heightened scientific curiosity regarding alternative lithium formulations. This resurgence represents a paradigmatic shift from viewing lithium orotate as a discontinued curiosity to recognizing it as a compound warranting rigorous contemporary investigation [1] [5].

Controversies and Research Stagnation

The scientific controversy surrounding lithium orotate exemplifies the complex interplay between pharmacology and regulatory caution. The pivotal 1979 Smith and Schou study administered a single 2 mM lithium equivalent dose to rats, reporting not only elevated brain lithium concentrations but also concerning indicators of renal impairment. Critics subsequently highlighted that the administered dose substantially exceeded therapeutic ranges, potentially confounding the toxicity observations. The scientific community's response was decisive: pharmaceutical development ceased, clinical trials were abandoned, and lithium orotate became relegated to nutraceutical status rather than prescription pharmaceutical development [1] [5].

Concurrently, the rise of anticonvulsants and atypical antipsychotics as "mood stabilizers" during the 1980s-1990s diminished commercial interest in lithium optimization. Pharmaceutical investment shifted toward novel receptor-targeted compounds rather than improving inorganic ion therapy. This industrial shift created a research vacuum in which fundamental questions regarding orotate's pharmacokinetic influence remained unresolved for decades. The compound existed in scientific limbo—available as an unregulated supplement yet absent from mainstream pharmacological discourse and psychiatric treatment guidelines [6] [7].

Role of Orotic Acid as a Carrier in Lithium Bioavailability

The biochemical rationale for pairing lithium with orotic acid derives from orotate's dual characteristics as a natural biochemical intermediate and potential transporter molecule. Orotic acid (pyrimidinecarboxylic acid) participates in pyrimidine nucleotide biosynthesis as a precursor to uridine monophosphate. Its molecular structure features a carboxylic acid group capable of ionic bonding with lithium cations, and a heterocyclic ring system with potential for biomolecular recognition. Nieper's "carrier" hypothesis proposed that this structure might facilitate membrane transport via nucleoside transporters or other biological uptake mechanisms, theoretically enhancing lithium's access to intracellular compartments and the central nervous system [1] [8].

The scientific examination of this hypothesis has yielded complex, sometimes contradictory results. A pivotal 1978 investigation by Kling and colleagues demonstrated that intraperitoneal administration of lithium orotate to rats produced brain lithium concentrations approximately three-fold higher than equivalent lithium carbonate doses at 24 hours post-administration. Importantly, serum lithium levels declined substantially in the carbonate group during this period, while lithium orotate maintained significantly more stable serum concentrations. This suggested fundamentally different pharmacokinetic behavior, potentially including slower elimination, enhanced tissue retention, or altered distribution kinetics [1] [5].

Table 2: Comparative Pharmacokinetic Properties of Lithium Salts

PropertyLithium CarbonateLithium OrotateSignificance
Elemental Lithium Content18.8%3.83%Higher salt mass required for equivalent lithium dose
Blood-Brain Barrier Penetration (Rat Studies)Standard penetrationUp to 3x higher brain concentration at 24 hoursPotential for enhanced CNS delivery
Elimination Kinetics24-60 hour half-lifePossibly prolonged based on tissue retentionMay influence dosing frequency
Molecular CharacteristicsSimple inorganic saltOrganic anion complexPotential for active transport mechanisms

Contrasting findings emerged from Smith's 1976 pharmacokinetic comparison, which detected no significant differences in lithium distribution between orotate, carbonate, and chloride salts. Methodological variations likely contribute to these discrepancies—particularly administration routes (dietary versus injection), dosage regimens, and sampling timepoints. Contemporary molecular analysis suggests orotic acid may influence lithium pharmacokinetics through several mechanisms beyond simple "carrier" function: First, through modulation of renal excretion kinetics via organic anion transporter (OAT) interactions. Second, through potential effects on lithium's intracellular sequestration. Third, through orotate's own biological activities, including antioxidant properties noted in experimental models [3] [5].

The emergence of crystal engineering technologies has further refined understanding of lithium-orotate interactions. Modern analytical techniques confirm that lithium orotate monohydrate forms a stable crystalline lattice wherein lithium cations coordinate with orotate anions and water molecules in specific spatial arrangements. Pharmaceutical patents describe advanced cocrystal formulations combining lithium orotate with complementary organic molecules (amino acids, xanthines, or polyphenols) designed to optimize dissolution profiles and bioavailability. These innovations represent the convergence of historical carrier hypotheses with contemporary materials science [4] [10].

Molecular Mechanisms of Enhanced Bioavailability

The investigation into orotic acid's influence extends beyond simple transport to encompass molecular and epigenetic mechanisms. Experimental evidence indicates that orotate administration may:

  • Facilitate lithium uptake via organic anion transporters (OATs) expressed at the blood-brain barrier and renal epithelium
  • Modulate intracellular signaling pathways through orotate metabolites involved in nucleotide synthesis
  • Exhibit intrinsic antioxidant capacity, potentially complementing lithium's neuroprotective effects
  • Influence gene expression profiles through epigenetic interactions at histone modification sites

These mechanisms remain theoretically pertinent even if lithium dissociates from orotate during absorption, as the concurrent presence of both molecules may produce synergistic biochemical effects. Contemporary pharmacokinetic models increasingly incorporate tissue-specific distribution patterns rather than simplistic plasma concentration measurements. This paradigm shift supports reinvestigation of lithium orotate's potential to achieve favorable tissue distribution profiles—particularly enhanced brain lithium concentrations at reduced plasma levels—which could substantially influence therapeutic efficacy and toxicity profiles [1] [8].

Properties

Product Name

Orotic acid lithium salt monohydrate

IUPAC Name

lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate

Molecular Formula

C5H5LiN2O5

Molecular Weight

180.1 g/mol

InChI

InChI=1S/C5H4N2O4.Li.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;;/h1H,(H,9,10)(H2,6,7,8,11);;1H2/q;+1;/p-1

InChI Key

OZCFLLGHXKDGIL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-].O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.